molecular formula C8H10O2 B14371002 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one CAS No. 90171-30-5

4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one

Cat. No.: B14371002
CAS No.: 90171-30-5
M. Wt: 138.16 g/mol
InChI Key: AOKWPJAIWBTPEL-UHFFFAOYSA-N
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Description

4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one typically involves the use of cyclohexene derivatives as starting materials. One common method is the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene undergoes cyclization to form the bicyclic structure . Another approach involves the AlCl3-catalyzed ene reaction of chloral with cyclohexene .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one stands out due to its unique combination of rigidity and functional group diversity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

90171-30-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-methylidene-2-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H10O2/c1-5-6-2-3-7(4-6)10-8(5)9/h6-7H,1-4H2

InChI Key

AOKWPJAIWBTPEL-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCC(C2)OC1=O

Origin of Product

United States

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